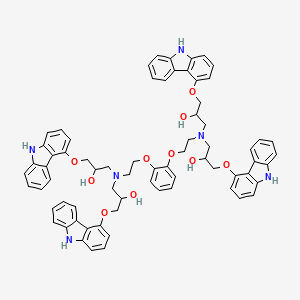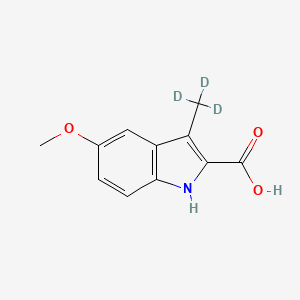
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid (MMIA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMIA is a labeled compound, which means that it contains isotopes that can be traced in scientific experiments. This feature makes MMIA a valuable tool for researchers who are studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is not fully understood. However, it is believed that the deuterium-labeled methyl group in 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can interact with various enzymes and proteins in the body. This interaction can provide valuable insights into the biochemical and physiological processes that are being studied.
Effets Biochimiques Et Physiologiques
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has been shown to have a range of biochemical and physiological effects. For example, studies have shown that 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can inhibit the activity of certain enzymes, such as cytochrome P450. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in lab experiments is its ability to act as a tracer molecule. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can be easily tracked in experiments, which allows researchers to gain valuable insights into the biochemical and physiological processes that are being studied. However, there are some limitations to using 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in lab experiments. For example, 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is a labeled compound, which means that it can be expensive to produce. Additionally, the use of labeled compounds can be more complicated than using non-labeled compounds.
Orientations Futures
There are many future directions for research involving 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid. One potential avenue is the development of new drugs that contain 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid as a tracer molecule. This could lead to the development of more effective and targeted drugs. Another potential direction is the study of the interactions between 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid and various enzymes and proteins in the body. This could lead to a better understanding of the biochemical and physiological processes that are involved in diseases such as cancer and Alzheimer's disease. Additionally, the use of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in imaging techniques, such as positron emission tomography (PET), could provide a valuable tool for medical diagnosis and treatment.
Méthodes De Synthèse
The synthesis of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid involves the incorporation of deuterium, a heavy isotope of hydrogen, into the indole ring of the molecule. This process is achieved through the use of deuterated reagents during the synthesis process. The resulting compound, 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid, contains a deuterium-labeled methyl group, which can be easily traced in scientific experiments.
Applications De Recherche Scientifique
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has a wide range of applications in scientific research. One of the most significant applications is in the field of drug discovery. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can be used as a tracer molecule to study the metabolism and pharmacokinetics of new drugs. By introducing 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid into a drug molecule, researchers can track the drug's movement through the body and determine how it is metabolized and eliminated.
Propriétés
IUPAC Name |
5-methoxy-3-(trideuteriomethyl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMQDRGVOOXSQ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

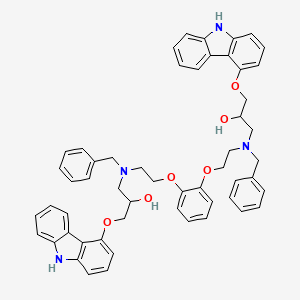
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)
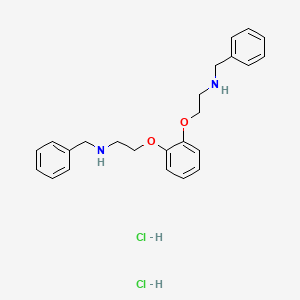
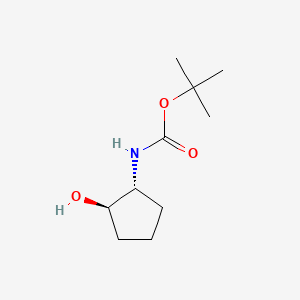

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)




